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molecular formula C14H16N2O2S B1668186 4-amino-N-(2-phenylethyl)benzenesulfonamide CAS No. 587850-67-7

4-amino-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B1668186
M. Wt: 276.36 g/mol
InChI Key: BYWZPUPRVIECEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07579378B2

Procedure details

To a solution of 23 (0.6 g, 1.7 mmol) in dioxane (8 ml) 20% NaOH is added (13 ml) and the mixture is refluxed for 1.5 hours. The solvent is concentrated under reduced pressure and the aqueous phase is added with 20% NaOH to pH=7. The resulting solid is filtered under reduced pressure, washed with water and dried to give compound 24 as white solid (0.43 g, 83% yield).
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][NH:9][S:10]([C:13]2[CH:18]=[CH:17][C:16]([NH:19]C(=O)C)=[CH:15][CH:14]=2)(=[O:12])=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>O1CCOCC1>[C:1]1([CH2:7][CH2:8][NH:9][S:10]([C:13]2[CH:14]=[CH:15][C:16]([NH2:19])=[CH:17][CH:18]=2)(=[O:12])=[O:11])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCNS(=O)(=O)C1=CC=C(C=C1)NC(C)=O
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solvent is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the aqueous phase is added with 20% NaOH to pH=7
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered under reduced pressure
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCNS(=O)(=O)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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